molecular formula C13H14FN3O3S2 B2777386 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2210052-12-1

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2777386
CAS No.: 2210052-12-1
M. Wt: 343.39
InChI Key: DWIRRWNVYSLJGG-UHFFFAOYSA-N
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Description

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a synthetic organic molecule designed for research purposes, integrating a 1,3,4-thiadiazole heterocycle linked via an ether bond to a piperidine ring that is further functionalized with a 2-fluorophenylsulfonyl group. This structure combines two pharmacologically significant moieties: the 1,3,4-thiadiazole ring and the sulfonylpiperidine scaffold. The 1,3,4-thiadiazole nucleus is a recognized bioisostere of pyrimidine bases, which allows its derivatives to potentially interact with nucleic acids and various enzymes, disrupting critical cellular processes in target cells . Compounds featuring this heterocycle have been extensively reported in scientific literature to possess a broad spectrum of biological activities, including notable antitumor, antimicrobial, and anti-inflammatory properties . The presence of the sulfonyl group adjacent to the piperidine nitrogen is a feature found in other research compounds and can influence the molecule's electronic distribution and binding affinity to biological targets. While the specific mechanism of action for this particular compound has not been empirically established, molecules of this class are frequently investigated as potential inhibitors of enzyme activity or disruptors of protein-protein interactions in cellular signaling pathways. Researchers may find this compound valuable for probing new targets in oncology or infectious disease studies, given the established profile of its constituent parts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRRWNVYSLJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of 4-hydroxypiperidine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

  • Cyclization to Form the Thiadiazole Ring: : The next step involves the cyclization of the intermediate to form the thiadiazole ring. This can be accomplished by reacting the piperidine derivative with thiosemicarbazide under acidic conditions, followed by oxidation using an oxidizing agent such as hydrogen peroxide.

  • Final Coupling Reaction: : The final step is the coupling of the thiadiazole ring with the piperidine intermediate. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the thiadiazole ring or the sulfonyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium methoxide, potassium tert-butoxide.

    Catalysts: 4-Dimethylaminopyridine, N,N’-dicyclohexylcarbodiimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfone derivatives, while reduction of the thiadiazole ring can yield various reduced thiadiazole compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole have shown efficacy against various cancer cell lines. A study highlighted that derivatives of 1,3,4-thiadiazole demonstrated IC50 values comparable to established chemotherapeutics like sorafenib and cisplatin in human pancreatic and hepatocarcinoma cells .

Cell Line Compound IC50 (µM) Reference
Panc-112.79
Huh-711.84
HCT-1167.19

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has been well-documented. Compounds bearing the thiadiazole moiety have shown promising results against both bacterial and fungal strains. For example, certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal effects against Candida albicans. .

Microorganism Activity (MIC µg/mL) Standard Drug MIC (µg/mL) Reference
S. aureus3250 (Streptomycin)
C. albicans4224 (Fluconazole)

Neurological Applications

Thiadiazole derivatives have also been explored for their anticonvulsant properties. A review indicated that certain compounds within this class displayed high anticonvulsant activity in animal models, suggesting their potential as therapeutic agents for epilepsy .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions, allowing for the generation of various analogues with modified substituents to enhance biological activity. The ability to alter the substituents on the thiadiazole ring or the piperidine moiety can lead to compounds with improved efficacy or reduced toxicity.

Case Studies

Several case studies illustrate the successful application of thiadiazole derivatives:

  • Study on Anticancer Activity : A series of thiadiazole compounds were tested against multiple cancer cell lines, demonstrating enhanced potency compared to traditional chemotherapeutics. The study emphasized structure-activity relationships that could guide future drug design efforts .
  • Antimicrobial Efficacy Assessment : In a comparative study, new thiadiazole derivatives were synthesized and tested against standard antimicrobial agents. The results showed that specific modifications resulted in significantly lower MIC values than existing treatments .

Mechanism of Action

The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may activate receptors by mimicking the action of natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
  • 2-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
  • 2-((1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole stands out due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.

Biological Activity

The compound 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a synthetic organic molecule characterized by its complex structure, which includes a thiadiazole ring and a sulfonyl-piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will detail the synthesis, biological activities, and relevant case studies surrounding this compound.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H16FN3O2SC_{15}H_{16}FN_3O_2S. The synthesis of this compound typically involves several key reactions that can yield various derivatives depending on the substituents and reaction conditions. The presence of the thiadiazole ring is significant as it is known for enhancing lipophilicity and promoting cellular membrane permeability.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntimicrobialExhibits significant antibacterial properties against various pathogens.
AntitumorDemonstrated cytotoxic effects in cancer cell lines.
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic processes.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Antitumor Activity

In vitro studies have reported that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease. Inhibitory assays have shown promising results with IC50 values indicating strong inhibitory potential .

Case Studies

Several case studies highlight the pharmacological potential of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various derivatives against clinical isolates. The results showed that certain derivatives exhibited MIC values as low as 0.5 µg/mL against resistant bacterial strains .
  • Cytotoxicity in Cancer Models : In a controlled study involving human cancer cell lines (e.g., breast and lung cancer), the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole?

  • The synthesis typically involves multi-step reactions starting with the preparation of the piperidine-sulfonyl intermediate. Key steps include:

  • Sulfonylation of the piperidine ring with 2-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Subsequent coupling of the sulfonylated piperidine with a 1,3,4-thiadiazole precursor via nucleophilic substitution or Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the sulfonyl-piperidine linkage (e.g., sulfonyl group protons at δ 7.6–8.1 ppm) and thiadiazole ring protons (δ 8.3–8.7 ppm).
  • Mass Spectrometry (EI-MS or ESI-MS): Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 396.1).
  • Infrared Spectroscopy (IR): Peaks for sulfonyl S=O (~1350 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Kinase Inhibition Assays: Measure IC₅₀ values against target kinases (e.g., FLT3 or EGFR) using ADP-Glo™ or fluorescence polarization .
  • Antimicrobial Screening: Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cytotoxicity Assays: MTT or CellTiter-Glo® assays on cancer cell lines (e.g., glioblastoma U87-MG) to assess antineoplastic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Substituent Modifications: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to enhance binding to hydrophobic kinase pockets.
  • Piperidine Ring Adjustments: Introduce methyl or ethyl groups at the 3-position to improve metabolic stability .
  • Thiadiazole Ring Variants: Test 1,2,4-thiadiazole or oxadiazole analogs to compare π-π stacking interactions in docking studies .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Validation: Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays, pH in antimicrobial tests).
  • Solubility Checks: Use DMSO stocks at ≤0.1% to avoid solvent interference. Confirm compound stability via HPLC before assays .
  • Orthogonal Assays: Cross-validate results with SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway analysis .

Q. What computational strategies enhance the design of docking studies for this compound?

  • Protein Preparation: Retrieve target structures (e.g., FLT3 kinase, PDB: 4XUF) and optimize protonation states with MOE or Schrödinger.
  • Docking Protocols: Use Glide SP/XP or AutoDock Vina with flexible ligand sampling. Validate poses with molecular dynamics (50 ns simulations) .
  • Free Energy Calculations: Apply MM-GBSA to rank binding energies and identify critical residues (e.g., Asp 698 in FLT3) .

Q. What methodologies enable radiolabeling for pharmacokinetic or biodistribution studies?

  • Fluorine-18 Incorporation: Use nucleophilic aromatic substitution with [¹⁸F]KF/Kryptofix 2.2.2 at 100°C (decay-corrected yield: ~15%).
  • Iodine-125 Labeling: Electrophilic iodination at the thiadiazole ring via chloramine-T oxidation (specific activity: 2,000 Ci/mmol) .
  • Quality Control: Confirm radiochemical purity (>95%) via radio-TLC or HPLC with a γ-detector .

Q. How can dual fluorescence properties of thiadiazole derivatives be exploited in molecular probes?

  • Liposome Interaction Studies: Use fluorescence quenching with DPPC liposomes to assess membrane permeability (excitation: 290 nm, emission: 340–600 nm).
  • Protein Binding Assays: Measure Förster resonance energy transfer (FRET) between the compound and tryptophan residues in BSA .

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